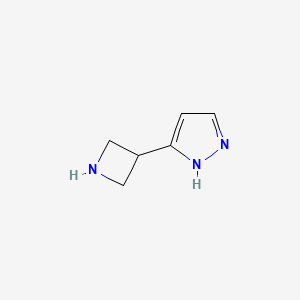

5-(Azetidin-3-yl)-1H-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Medicinal Chemistry and Drug Discovery

Pyrazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities. nih.govnih.govnih.gov This five-membered heterocyclic ring is a cornerstone in the development of numerous drugs. nih.gov The metabolic stability of the pyrazole nucleus is a key factor contributing to its prevalence in newly approved drugs. nih.gov

The versatility of the pyrazole core allows for the synthesis of a vast array of derivatives with diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. nih.govnih.govjocpr.com Several blockbuster drugs, such as the anti-inflammatory celecoxib (B62257) and the erectile dysfunction medication sildenafil, feature a pyrazole core, highlighting the therapeutic potential of this heterocycle. nih.gov The ability of the pyrazole ring to act as a bioisosteric replacement for other functional groups and its synthetic accessibility further enhance its importance in drug design. mdpi.com

Structural Importance of the Azetidine (B1206935) Moiety in Bioactive Compounds

The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly important structural motif in bioactive compounds. rsc.orglifechemicals.com Its inclusion in a molecule can significantly influence physicochemical properties such as solubility, polarity, and metabolic stability. nih.gov The strained nature of the azetidine ring also imparts unique reactivity, making it a valuable component in organic synthesis. rsc.org

Azetidines can introduce a desirable three-dimensional character to a molecule, which can be crucial for effective binding to biological targets. nih.gov This is particularly relevant in the design of enzyme inhibitors and receptor modulators. While historically less explored than other nitrogen heterocycles, recent advances in synthetic methodologies have made azetidine-containing building blocks more accessible, leading to their increased use in drug discovery programs. rsc.org

Overview of Academic Research Trajectories for 5-(Azetidin-3-yl)-1H-pyrazole and Its Derivatives

Academic research on this compound and its derivatives is primarily focused on their synthesis and evaluation as potential therapeutic agents. The core structure is often used as a scaffold for the development of novel kinase inhibitors, which are a class of drugs that target protein kinases involved in cell signaling pathways. mdpi.com Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Researchers are exploring various synthetic routes to modify the core scaffold, adding different substituents to the pyrazole and azetidine rings to optimize biological activity and drug-like properties. For instance, derivatives such as 1-(azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride are utilized as key intermediates in the synthesis of more complex molecules. The dihydrochloride (B599025) salt form of some derivatives, like 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride, is often prepared to enhance water solubility and stability for biological testing.

The exploration of this scaffold extends to its application in developing PROTACs (PROteolysis TArgeting Chimeras), where derivatives like 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid can serve as rigid linkers. sigmaaldrich.com This highlights the adaptability of the this compound framework in cutting-edge areas of chemical biology.

Interactive Table of Investigated Derivatives

| Derivative Name | CAS Number | Molecular Formula | Key Research Application |

| 1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid | 1780720-82-2 | C7H9N3O2 | Intermediate in chemical synthesis |

| 1-(Azetidin-3-yl)-1H-pyrazole dihydrochloride | 1221715-95-2 | C6H11Cl2N3 | Scaffold for medicinal chemistry |

| 1-(Azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride | 1311313-93-5 | C6H9BrClN3 | Intermediate for kinase inhibitors |

| 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid | 2095672-42-5 | C13H19N3O4 | Linker in PROTAC development |

| 1-(Azetidin-3-yl)-5-bromo-4-iodo-1H-pyrazole | Not Available | C6H7BrIN3 | Chemical synthesis intermediate |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(azetidin-3-yl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-8-9-6(1)5-3-7-4-5/h1-2,5,7H,3-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLYUYXCLKBTDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Azetidin 3 Yl 1h Pyrazole and Analogues

Core Pyrazole (B372694) Ring Formation Strategies

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a common motif in medicinal chemistry. Its synthesis is well-established, with several reliable methods for its construction.

One of the most fundamental and widely used methods for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound. mdpi.com This approach, famously known as the Knorr pyrazole synthesis, is versatile and allows for the preparation of a wide array of substituted pyrazoles. beilstein-journals.org

The reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, such as a β-diketone, to form the pyrazole ring, often with good yields and regioselectivity. nih.gov The process can also utilize equivalents of 1,3-dicarbonyls, such as α,β-alkynic ketones or aldehydes. mdpi.comnih.gov In some cases, the 1,3-dicarbonyl intermediates can be generated in situ and subsequently reacted with hydrazines in a one-pot procedure to yield polysubstituted pyrazoles. beilstein-journals.org

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Difunctional Precursor | Hydrazine Reagent | Conditions | Product Type |

|---|---|---|---|

| 1,3-Diketone | Hydrazine Hydrate (B1144303) | Acid or Base Catalysis, Heat | Polysubstituted Pyrazole |

| α,β-Alkynic Ketone/Aldehyde | Phenylhydrazine | Ethanol, Heat | 1,3,5-Trisubstituted Pyrazole |

| β-Ketoester | Substituted Hydrazine | Acetic Acid, Heat | Pyrazolone/Pyrazole |

| Cross-conjugated Enynone | Arylhydrazine | Room Temperature | Alkenyl-substituted Pyrazole nih.govacs.org |

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is another powerful, atom-economical strategy for constructing the pyrazole ring. nih.gov This method involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, the most common 1,3-dipoles are diazo compounds or nitrile imines, which react with alkynes or alkenes (dipolarophiles). nih.govscispace.com

The in-situ generation of the 1,3-dipole is a common tactic. For instance, nitrile imines can be generated from hydrazidoyl halides in the presence of a base. Similarly, diazo compounds, such as ethyl diazoacetate, can be formed in situ from glycine (B1666218) esters and reacted with alkynes to produce pyrazoles, sometimes in aqueous micellar environments to enhance sustainability. unisi.it This approach allows for the synthesis of structurally diverse and highly functionalized pyrazoles. scispace.com

Table 2: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| 1,3-Dipole (or Precursor) | Dipolarophile | Conditions | Product Type |

|---|---|---|---|

| Diazo Compound (e.g., from Bestmann-Ohira Reagent) | Electron-deficient Alkene | Catalyst (e.g., Lewis Acid) | Functionalized Pyrazole nih.gov |

| Nitrile Imine (from Hydrazidoyl Halide) | Acetylacetone | Base (e.g., Triethylamine) | Substituted Pyrazole |

| α-Chiral Tosylhydrazone | Terminal Alkyne | K₂CO₃, 1,4-Dioxane (B91453), 110 °C | Chiral N-substituted Pyrazole scispace.com |

| Ethyl Diazoacetate (in situ) | Alkyne | Aqueous (TPGS-750-M) | Disubstituted Pyrazole unisi.it |

The reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as chalcones or enones, is a well-established route to pyrazoles. mdpi.comnih.gov This reaction typically proceeds through a Michael-type addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and dehydration. beilstein-journals.orgresearchgate.net

Often, this reaction sequence first yields a non-aromatic 2-pyrazoline (B94618) (4,5-dihydropyrazole). sci-hub.se The pyrazoline can then be oxidized to the corresponding aromatic pyrazole using an oxidizing agent or, in some cases, under aerobic conditions. beilstein-journals.org Alternatively, if the starting hydrazine contains a good leaving group (e.g., a tosyl group), spontaneous elimination can occur to directly afford the pyrazole. beilstein-journals.org

Table 3: Pyrazole Synthesis from α,β-Unsaturated Systems

| α,β-Unsaturated System | Hydrazine Reagent | Key Step / Condition | Product |

|---|---|---|---|

| α,β-Ethylenic Ketone | Hydrazine | Oxidation of pyrazoline intermediate | Pyrazole |

| Chalcone (B49325) | Phenylhydrazine | Acetic Acid, Heat | 1,3,5-Triaryl-2-pyrazoline |

| α,β-Unsaturated Aldehyde | Sulfonyl Hydrazide | I₂ catalyst | 1H-Pyrazole researchgate.net |

| Vinyl Ketone with Leaving Group | Hydrazine | Elimination of leaving group | Pyrazole mdpi.com |

Azetidine (B1206935) Ring Integration Techniques

Integrating the four-membered azetidine ring requires specific synthetic maneuvers. These can involve building the pyrazole onto a pre-existing azetidine scaffold or, conversely, constructing the azetidine ring on a molecule already containing the pyrazole moiety.

A direct and effective route to 5-(azetidin-3-yl)-1H-pyrazole involves using a functionalized azetidine as a starting material. This approach leverages commercially available or readily synthesized azetidine building blocks.

One documented method involves a 5-step synthesis starting from N-Boc-protected azetidine-3-carboxylic acid to produce ethyl 5-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-pyrazole-3-carboxylate. ktu.edu Another powerful strategy is the aza-Michael addition of pyrazoles to methyl 2-(azetidin-3-ylidene)acetate. nih.gov This reaction, catalyzed by a base like DBU, directly couples the pyrazole nitrogen to the 3-position of the azetidine ring, yielding functionalized 3-(pyrazol-1-yl)azetidine derivatives. nih.gov Furthermore, coupling reactions, such as the reaction between 2-(1-ethylsulfonylazetidin-3-ylidene)acetonitrile and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, provide another pathway to link the two rings. google.com

Table 4: Synthesis of Azetidinyl-Pyrazoles from Azetidine Precursors

| Azetidine Precursor | Pyrazole Reagent | Coupling Strategy | Resulting Structure |

|---|---|---|---|

| N-Boc-azetidine-3-carboxylic acid | Diethyl oxalate, Hydrazine | Multi-step sequence ktu.edu | This compound-3-carboxylate |

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | 1H-Pyrazole | Aza-Michael Addition nih.gov | Methyl 2-[3-(pyrazol-1-yl)azetidin-3-yl]acetate |

| 2-(1-Ethylsulfonylazetidin-3-ylidene)acetonitrile | 4-(Pinacolato)borono-1H-pyrazole | Michael Addition google.com | {1-(Ethylsulfonyl)-3-[4-(...)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile |

| tert-Butyl 3-iodoazetidine-1-carboxylate | 4-Bromo-1H-pyrazole | N-Alkylation | 3-(4-Bromopyrazol-1-yl)azetidine derivative |

In an alternative approach, the azetidine ring can be constructed onto a pyrazole-containing substrate. This involves intramolecular cyclization reactions to form the strained four-membered ring. General methods for azetidine synthesis are well-documented and can be adapted for this purpose.

A common method is the intramolecular cyclization of γ-amino alcohols or their derivatives (e.g., γ-haloamines). organic-chemistry.org For instance, a 1,3-amino alcohol can be converted to a species with a leaving group on the oxygen, which then undergoes intramolecular nucleophilic substitution by the amine to close the ring. organic-chemistry.org Another modern approach is the palladium-catalyzed intramolecular C-H amination of a picolinamide-protected amine, which can form an azetidine ring from a suitable γ-C-H bond. organic-chemistry.org Ring-closing metathesis (RCM) of a diallylamine (B93489) derivative is another, albeit less common, strategy that could be employed. researchgate.net

Table 5: General Ring-Closing Reactions for Azetidine Synthesis

| Reaction Type | Substrate Precursor | Key Conditions |

|---|---|---|

| Intramolecular Nucleophilic Substitution | γ-Amino alcohol or γ-Haloamine | Mesylation/Tosylaton followed by base |

| Palladium-Catalyzed C-H Amination | Amine with accessible γ-C-H bond (Picolinamide protected) | Pd(OAc)₂, Oxidant |

| [3+1] Annulation | Cyclopropane 1,1-diester | Aromatic Amine, Lewis Acid |

| Photocycloaddition | Imine and Alkene | UV Light |

Coupling and Functionalization Protocols for this compound Hybrid Structures

The versatility of the this compound scaffold lies in the ability to functionalize both the pyrazole and azetidine rings. This allows for the creation of a diverse library of compounds with a wide range of potential applications.

N-Alkylation and N-Acylation Reactions of the Pyrazole and Azetidine Rings

N-alkylation and N-acylation are fundamental reactions for modifying the pyrazole and azetidine nitrogens, influencing the compound's properties.

N-Alkylation: The pyrazole nitrogen can be alkylated using various alkyl halides. For instance, the reaction of pyrazole carboxylates with N-Boc-3-iodoazetidine provides a direct route to N-alkylated products. ktu.eduresearchgate.netresearchgate.netresearchgate.net The choice of base and solvent is crucial for achieving high yields. Similarly, the azetidine nitrogen can undergo alkylation. ambeed.com The reaction of 5-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-pyrazole-3-carboxylates has been evaluated for its activity in N-alkylation reactions, highlighting the potential for further diversification at this position. ktu.edu

N-Acylation: Acyl groups can be introduced to both the pyrazole and azetidine rings using acylating agents like acyl chlorides or anhydrides. ambeed.com For example, N-acetyl pyrazoline derivatives have been synthesized through microwave-assisted cyclization cum acetylation of chalcones. tandfonline.com This functionalization can significantly alter the electronic and steric properties of the molecule.

Interactive Table: N-Alkylation and N-Acylation Reactions

| Reaction Type | Reactants | Reagents & Conditions | Product | Key Findings | Reference |

| N-Alkylation | Pyrazole carboxylates, N-Boc-3-iodoazetidine | Base (e.g., Cs2CO3), Solvent (e.g., DMF) | N-Azetidinyl pyrazole carboxylates | Efficient protocol for coupling azetidine and pyrazole rings. | ktu.eduresearchgate.net |

| N-Acylation | Chalcones, Hydrazine hydrate, Acetic anhydride | SiO2-H2SO4, Microwave irradiation | N-acetyl pyrazolines | High-yield, solvent-free synthesis. | tandfonline.com |

| N-Alkylation | 1H-pyrazoles, Trichloroacetimidates | Acid catalyst | N-alkylated pyrazoles | Acid-catalyzed method for N-alkylation. | mdpi.com |

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of various substituents onto the pyrazole ring.

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl groups. Brominated pyrazole-azetidine hybrids can be coupled with a variety of boronic acids. researchgate.net The choice of palladium catalyst and base is critical for success. For example, Pd(PPh₃)₄ with K₃PO₄ in 1,4-dioxane has been shown to be an effective system. researchgate.net The Suzuki-Miyaura coupling of unprotected, nitrogen-rich heterocycles like pyrazoles can be challenging but has been achieved under mild conditions with specific precatalysts. nih.gov This method has been used to synthesize 4-substituted-1H-pyrazole-3,5-diamines. rsc.org

Heck Reaction: The Heck reaction allows for the alkenylation of the pyrazole ring. organic-chemistry.org For example, the reaction of 4-ethenyl-1H-pyrazoles with 5-bromo-3H-indoles has been achieved using a ligandless palladium catalyst. researchgate.net This methodology provides a route to complex indole-pyrazole hybrids.

Interactive Table: Cross-Coupling Methodologies

| Reaction Type | Substrates | Catalyst & Reagents | Product | Key Findings | Reference |

| Suzuki-Miyaura | Brominated pyrazole-azetidine hybrid, Boronic acids | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane | Arylated/Heteroarylated pyrazole-azetidine hybrids | Effective for diversification of the pyrazole core. | researchgate.net |

| Suzuki-Miyaura | Unprotected indazole halides, Phenylboronic acid | Pd precatalysts (P1 or P2), K₃PO₄, Dioxane/H₂O | 3-Arylindazoles | Allows coupling of unprotected N-H azoles. | nih.gov |

| Heck Reaction | 4-Ethenyl-1H-pyrazoles, 5-Bromo-3H-indoles | Ligandless Palladium catalyst | Indole-pyrazole hybrids | Provides access to complex hybrid structures. | researchgate.net |

Aza-Michael Addition Reactions

The aza-Michael addition is a key method for forming the azetidine-pyrazole linkage. smolecule.com This reaction involves the addition of a nitrogen nucleophile (from the azetidine) to an electrophilic pyrazole derivative. smolecule.com The reaction of azetidine with electrophilic pyrazole derivatives is a direct route to this compound. smolecule.com The use of a base like DBU can effectively catalyze this reaction. mdpi.comresearchgate.net This strategy has been successfully employed in the synthesis of various heterocyclic compounds. mdpi.com

Interactive Table: Aza-Michael Addition Reactions

| Reactants | Catalyst/Promoter | Solvent | Product | Key Findings | Reference |

| Azetidine, Electrophilic pyrazole derivative | DBU | Acetonitrile | This compound derivative | Efficient method for constructing the C-N bond between the rings. | mdpi.comresearchgate.net |

| Azoles, α,β-Unsaturated malonates | Cs₂CO₃ | THF | Azole derivatives | Highly efficient for direct aza-Michael addition. | nih.gov |

| Imidazoles, Acrylates | None | Solvent-free | Michael adducts | Quantitative formation under solvent- and catalyst-free conditions. | d-nb.info |

Regioselective Synthetic Pathways

Controlling the regioselectivity of reactions is crucial for obtaining the desired isomer of this compound. The substitution pattern on the pyrazole ring is highly dependent on the synthetic route. For instance, the reaction of β-enamine diketones with N-mono-substituted hydrazines can afford 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as the major product. researchgate.netresearchgate.net In contrast, subsequent N-alkylation of the tautomeric NH-pyrazoles can lead to 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. researchgate.netresearchgate.net The development of regioselective methods for the synthesis of functionalized pyrazoles from fluoroalkyl ynones and binucleophiles has also been reported. acs.org Similarly, regioselective syntheses of 5- and 3-hydroxy-N-aryl-1H-pyrazole-4-carboxylates have been developed. nih.gov

Advanced Synthetic Techniques and Optimization

To improve efficiency, yield, and environmental friendliness, advanced synthetic techniques are being increasingly employed in the synthesis of pyrazole derivatives.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of pyrazole derivatives. nih.govrsc.orgresearchgate.net For example, the synthesis of novel pyrazole derivatives has been achieved through microwave-assisted condensation and cyclization reactions. nih.gov This technique has also been applied to the synthesis of sugar-based pyrazole derivatives in water, offering a green and efficient method. rsc.org Furthermore, a solvent-free, microwave-assisted approach has been described for the ring-opening reactions of epoxides with pyrazoles, which is particularly suitable for high-throughput screening. mdpi.com The benefits of MAOS include increased efficiency, selective product formation, and reduced environmental pollution. researchgate.net

Interactive Table: Microwave-Assisted Organic Synthesis (MAOS)

| Reaction Type | Reactants | Conditions | Product | Key Advantages | Reference |

| Condensation/Cyclization | Acetophenone, Aromatic aldehydes, Hydrazine hydrate | Microwave irradiation, Ethanol | Pyrazole derivatives | Rapid synthesis, high yields. | nih.gov |

| Cyclization | Chalcones, Hydrazine hydrate, Acetic anhydride | Microwave irradiation, SiO₂-H₂SO₄ catalyst, Solvent-free | N-acetyl pyrazolines | High yield, environmentally friendly. | tandfonline.com |

| Epoxide Ring Opening | Phenyl glycidyl (B131873) ether, Pyrazoles | Microwave irradiation, Solvent-free | Pyrazole derivatives | Rapid, efficient, suitable for high-throughput screening. | mdpi.com |

Environmentally Benign Synthesis Approaches (e.g., Ligand-Free, Thermo-, Ultrasound-Assisted)

The pursuit of sustainable chemical manufacturing has spurred the development of environmentally friendly synthetic methods for heterocyclic compounds. For pyrazole derivatives, techniques such as microwave-assisted synthesis have shown considerable promise in reducing reaction times and improving yields compared to conventional heating methods. ajrconline.orgtaylorfrancis.comchim.itnih.gov

While specific literature on the ligand-free, thermo-, or ultrasound-assisted synthesis of this compound is not extensively detailed, general principles from the synthesis of analogous pyrazole derivatives can be applied. Ultrasound-assisted synthesis, for example, has been effectively used for preparing various pyrazole and pyrimidine (B1678525) derivatives, often resulting in higher yields and shorter reaction times. researchgate.net This method utilizes acoustic cavitation to create localized high-temperature and high-pressure zones, which can accelerate reaction rates. ktu.eduresearchgate.netenaminestore.com

Microwave irradiation is another prominent green chemistry technique that has been successfully applied to the synthesis of numerous pyrazole derivatives. ajrconline.orgtaylorfrancis.comchim.itnih.gov This method offers rapid and uniform heating, often leading to cleaner reactions with reduced by-product formation. For instance, the synthesis of various substituted pyrazoles has been achieved in significantly shorter times and with better yields under microwave irradiation compared to conventional heating. ajrconline.orgnih.gov A general representation of a microwave-assisted synthesis of a pyrazole derivative is the cyclization of a chalcone with hydrazine hydrate in the presence of a mild acid. nih.gov

Although a specific protocol for this compound is not provided in the reviewed literature, a plausible environmentally benign approach would involve the microwave-assisted reaction of a suitable azetidine-containing precursor with a pyrazole-forming reagent.

| Technique | General Advantages for Pyrazole Synthesis | Potential Application for this compound | Reference |

| Ultrasound-Assisted Synthesis | Shorter reaction times, improved yields, milder conditions. | Cyclocondensation of an azetidine-containing enaminone with hydrazine. | ktu.edu, researchgate.net, researchgate.net, enaminestore.com |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, higher yields, fewer side products. | Cyclization of an appropriate azetidinyl chalcone analogue with hydrazine hydrate. | ajrconline.org, taylorfrancis.com, chim.it, nih.gov |

| Ligand-Free Synthesis | Avoids the use of often toxic and expensive metal ligands, simpler purification. | Metal-free cyclization reactions, such as those mediated by reagents like HFIP under sonication. | enaminestore.com, nih.gov |

Structural Elucidation and Purity Assessment of Synthesized Compounds

The definitive confirmation of the chemical structure and the assessment of the purity of synthesized compounds like this compound are paramount. This is achieved through a combination of spectroscopic and crystallographic methods.

A suite of spectroscopic techniques is employed to elucidate the molecular structure of novel compounds. For azetidine-substituted pyrazoles, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and sometimes ¹⁵N), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable. mdpi.comresearchgate.netnih.govnih.govijpsr.comscispace.comresearchgate.net

¹H NMR spectroscopy provides information on the number and environment of protons. For a compound like this compound, one would expect to see characteristic signals for the protons on the pyrazole ring, the azetidine ring, and the N-H protons. For example, in the ¹H-NMR spectrum of a related 3-(pyrazol-1-yl)azetidine derivative, the azetidine methylene (B1212753) protons appear as two doublets, while the pyrazole protons show distinct signals in the aromatic region. mdpi.com

¹³C NMR spectroscopy is used to identify the carbon framework of the molecule. The spectrum would show distinct peaks for the carbons of the pyrazole and azetidine rings. For instance, in a 3-(pyrazol-1-yl)azetidine derivative, the carbon signals for the pyrazole moiety appear at specific chemical shifts, confirming the ring's presence. mdpi.com

Infrared (IR) spectroscopy helps to identify the functional groups present in the molecule. Characteristic absorption bands for N-H stretching (from both the pyrazole and azetidine rings) and C=N and C=C stretching within the pyrazole ring would be expected. ijpsr.com

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is often used to confirm the elemental composition. researchgate.netnih.govnih.gov

The following table summarizes the expected spectroscopic data for a compound like this compound, based on data for analogous structures.

| Spectroscopic Technique | Expected Observations for this compound Analogues | Reference |

| ¹H NMR | Signals for pyrazole ring protons, azetidine ring protons (methine and methylene), and N-H protons. | mdpi.com, researchgate.net |

| ¹³C NMR | Resonances for pyrazole and azetidine carbon atoms. | mdpi.com, researchgate.net |

| IR | Absorption bands for N-H stretching, C-H stretching, C=N and C=C stretching. | ijpsr.com |

| Mass Spectrometry (HRMS) | Molecular ion peak corresponding to the exact mass of the compound, and characteristic fragmentation patterns. | researchgate.net, nih.gov, nih.gov |

While a specific crystal structure for this compound is not available in the searched literature, studies on related pyrazole derivatives provide insight into what might be expected. researchgate.net X-ray analysis of pyrazole derivatives reveals the planarity of the pyrazole ring and the specific bond lengths and angles within the heterocyclic system. mdpi.com For a substituted pyrazole, the analysis would also confirm the position of the substituent on the ring. In the case of this compound, a crystallographic study would unequivocally establish the connectivity between the azetidine and pyrazole rings at the 5-position of the pyrazole. It would also reveal the puckering of the azetidine ring and the relative orientation of the two ring systems.

| Crystallographic Parameter | Significance for Structural Verification | Reference |

| Unit Cell Dimensions | Defines the basic repeating unit of the crystal lattice. | mdpi.com |

| Space Group | Describes the symmetry of the crystal structure. | researchgate.net |

| Bond Lengths and Angles | Provides precise measurements of the molecular geometry, confirming the covalent structure. | researchgate.net, mdpi.com |

| Torsion Angles | Defines the conformation of the molecule, including the puckering of the azetidine ring and the relative orientation of the two rings. | researchgate.net |

| Intermolecular Interactions | Reveals hydrogen bonding, π-π stacking, and other non-covalent interactions that stabilize the crystal packing. | researchgate.net |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 5 Azetidin 3 Yl 1h Pyrazole Derivatives

Impact of Substituent Position and Nature on Biological Potency

The biological potency of 5-(azetidin-3-yl)-1H-pyrazole derivatives is profoundly influenced by the position and chemical nature of substituents on both the pyrazole (B372694) and azetidine (B1206935) rings.

Substitutions on the pyrazole ring have a significant impact on the chemical and biological properties of these derivatives. The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor. nih.gov However, substitution at the pyrrole-like nitrogen atom eliminates the acidic character and the ring's ability to donate a hydrogen bond. nih.gov The introduction of different substituents at various positions on the pyrazole ring can modulate the molecule's interaction with biological targets. For instance, in a series of pyrazole derivatives acting as cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were found to be crucial for potent activity. nih.gov

Similarly, modifications to the azetidine ring can significantly alter the pharmacological profile. The introduction of substituents on the azetidine ring can induce distinct steric and electronic effects. For example, replacing an unmodified azetidine with a 3,3-difluoroazetidine (B2684565) introduces different electronic and steric properties that can affect binding affinity and other pharmacokinetic properties. The conformational flexibility of the azetidine ring, which can adopt multiple puckered states, presents a challenge in SAR studies. To overcome this, researchers often use constrained analogs, such as those with fused rings, to isolate the bioactive conformers.

In a study of pyrazolo[4,3-c]pyridines, the position of a substituent on the pyrazole ring was critical for its binding to the target protein PEX14. The N-2 regioisomer showed significantly less inhibitory activity compared to the active N-1 isomer. acs.org Furthermore, the addition of various organic substituents to the pyrazole ring can enhance properties like chelation, stability, and water solubility. researchgate.net

The following table summarizes the impact of substituent variations on the biological activity of pyrazole derivatives based on several studies.

| Compound Series | Substituent Modification | Impact on Biological Activity | Reference |

| Cannabinoid Receptor Antagonists | p-Iodophenyl at pyrazole C5 | Most potent in the series | nih.gov |

| Cannabinoid Receptor Antagonists | Piperidinyl carboxamide at pyrazole C3 | Requirement for potent activity | nih.gov |

| Pyrazolo[4,3-c]pyridines | Methyl at pyrazole N-2 vs. N-1 | N-2 isomer showed modest activity, while N-1 was active | acs.org |

| Pyrazolo[4,3-c]pyridines | Naphthalene (B1677914) moieties vs. phenyl | Naphthalene derivatives were more effective | acs.org |

| NAAA Inhibitors | 3,5-Dialkyl substitution on pyrazole | Important for activity; mono- or unsubstituted analogs were inactive | acs.org |

| NAAA Inhibitors | Azetidine vs. piperidine (B6355638) ring | Azetidine analog resulted in a complete loss of inhibition | acs.org |

Investigation of Electronic and Steric Effects on Pharmacological Profiles

Electronic Effects: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the charge distribution within the molecule. This, in turn, affects the strength of interactions such as hydrogen bonds and electrostatic interactions with the target protein. For example, in a study of pyrazole derivatives as positive allosteric modulators of the mGluR5 receptor, electronegative substituents in the para-position of a benzamide (B126) moiety attached to the pyrazole ring were found to increase potency. researchgate.net Further enhancement in activity was observed with the introduction of a halogen atom in the ortho-position of a 1-phenyl ring. researchgate.net Conversely, in another series of NAAA inhibitors, an electron-withdrawing trifluoromethyl group at the 3-position of the pyrazole resulted in a drop in efficacy, while an electron-donating methoxy (B1213986) group led to a complete loss of activity. acs.org This highlights that the optimal electronic properties are highly dependent on the specific biological target.

Steric Effects: The size and shape of substituents (steric effects) are crucial for ensuring a proper fit within the binding pocket of a biological target. Bulky substituents can either enhance binding by occupying a hydrophobic pocket or hinder it by causing steric clashes. For instance, the replacement of a piperidine ring with more conformationally restricted heterocycles like imidazole (B134444) or pyrazole can impact pharmacokinetic properties. In the development of pyrazolo[4,3-c]pyridine-based inhibitors, the introduction of larger naphthalene moieties in place of phenyl rings led to a significant increase in the disruption of the target protein-protein interaction. acs.org However, increasing the size of alkyl substituents on the pyrazole ring of NAAA inhibitors from methyl/ethyl to diethyl resulted in a decrease in activity, suggesting a finely tuned steric requirement in that specific binding site. acs.org

The table below provides examples of how electronic and steric modifications influence the activity of pyrazole derivatives.

| Compound Series | Modification (Electronic/Steric) | Observed Effect on Activity | Reference |

| mGluR5 Modulators | Electronegative substituents on benzamide | Increased potency | researchgate.net |

| mGluR5 Modulators | Halogen at ortho-position of 1-phenyl ring | Further increased binding and functional activities | researchgate.net |

| NAAA Inhibitors | Electron-withdrawing trifluoromethyl on pyrazole | Drop in efficacy | acs.org |

| NAAA Inhibitors | Electron-donating methoxy on pyrazole | No detectable activity | acs.org |

| Pyrazolo[4,3-c]pyridines | Naphthalene vs. phenyl substituent | Naphthalene derivatives were more effective | acs.org |

| NAAA Inhibitors | Diethyl vs. methyl/ethyl on pyrazole | Decreased activity | acs.org |

Conformational Dynamics and Their Influence on Activity

The azetidine ring is not planar and can exist in multiple puckered conformations. This conformational flexibility can be a double-edged sword in drug design. While it allows the molecule to adapt its shape to fit into a binding site, it can also lead to an entropic penalty upon binding, which can decrease affinity. Understanding which conformation is the "bioactive" one—the shape the molecule adopts when it binds to its target—is a key challenge. To address this, medicinal chemists often synthesize conformationally constrained analogs, where the flexibility of the molecule is reduced, for example, by incorporating it into a fused ring system. This helps to lock the molecule into a specific shape, and the biological activity of these rigid analogs can provide insights into the preferred bioactive conformation.

The relative orientation of the pyrazole and azetidine rings is another important conformational feature. The bond connecting these two rings can rotate, allowing for different spatial arrangements. The specific dihedral angle between the two rings can influence how the molecule presents its functional groups to the binding site. Crystallographic analysis of some armed pyrazole derivatives has shown that the aminomethyl chain connecting different parts of the molecule can form a distorted second plane relative to the aromatic ring, with specific dihedral angles being observed. researchgate.net

In a study of NAAA inhibitors, the ring contraction from a piperidine to an azetidine analog led to a complete loss of activity. acs.org This drastic change could be attributed to the altered conformational properties of the smaller ring and its inability to adopt the necessary conformation for binding. Similarly, opening the piperidine ring to an acyclic sulfonamide also resulted in a significant drop in activity, likely due to the increased conformational flexibility and the associated entropic penalty of binding. acs.org

Predictive Modeling for Bioactivity Profiling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design and optimization of more potent drug candidates.

For pyrazole-based compounds, various QSAR studies have been successfully applied. These studies typically involve calculating a set of molecular descriptors for each compound in a series. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Statistical methods such as multiple linear regression (MLR), principal component regression (PCR), and partial least squares (PLS) are then used to build a model that correlates a selection of these descriptors with the observed biological activity. inventi.in

A 2D-QSAR study on a series of pyrazole derivatives with anti-inflammatory activity revealed that descriptors such as sulphur count, kappa3, chiV3, and oxygen count were primarily responsible for the observed activity. inventi.in The resulting QSAR model showed good statistical quality and predictive potential, as indicated by a high squared correlation coefficient (r²) and a cross-validated squared correlation coefficient (q²). inventi.in

More advanced QSAR methods, such as 5D-QSAR, have also been employed for pyrazole derivatives. A 5D-QSAR study on 1H-pyrazole derivatives as EGFR inhibitors considered an ensemble of different induced-fit models. nih.gov The resulting model highlighted the contributions of hydrogen bond acceptor, hydrophobic, and salt bridge fields to the activity and was successfully validated. nih.gov Such models can be instrumental in designing new inhibitors. nih.gov

QSAR studies have also been used to correlate the antimicrobial activity of synthesized molecules with their structural properties. innovareacademics.in In one study, the Randic topology parameter was found to be important in describing the antimicrobial activity of undec-10-enehydrazide derivatives. innovareacademics.in

The following table presents a summary of QSAR studies on pyrazole derivatives, highlighting the methodologies and key findings.

| Compound Series | QSAR Methodology | Key Descriptors/Findings | Reference |

| Pyrazole-based anti-inflammatory agents | 2D-QSAR (MLR, PCR, PLS) | Sulphur count, kappa3, chiV3, Oxygen count are important for activity. | inventi.in |

| 1H-pyrazole EGFR inhibitors | 5D-QSAR | Contributions of hydrogen bond acceptor, hydrophobic, and salt bridge fields to activity. | nih.gov |

| Undec-10-enehydrazide derivatives | QSAR | Importance of Randic topology parameter (R) in describing antimicrobial activity. | innovareacademics.in |

| Antimalarial 1,2,3-triazolo-β-lactam derivatives | QSAR | Highlights structure-activity relationships that correlate with antimalarial activity. | researchgate.net |

Preclinical Pharmacological Investigations of 5 Azetidin 3 Yl 1h Pyrazole Derivatives

Enzyme Inhibition Studies

Derivatives of 5-(Azetidin-3-yl)-1H-pyrazole have been extensively studied as inhibitors of several key enzyme families, demonstrating their potential in targeting a wide array of pathological conditions.

The pyrazole (B372694) scaffold is a well-established ATP-competitive hinge-binding motif, making its derivatives potent kinase inhibitors.

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a crucial regulator of the cell cycle, and its inhibition is a key strategy in cancer therapy. Several series of pyrazole derivatives have been identified as potent CDK2 inhibitors. bohrium.com For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, developed through bioisosteric replacement, yielded compound 15 , which demonstrated a highly potent CDK2 inhibitory activity with a Kᵢ value of 0.005 µM. nih.gov Another study on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives identified compound 6t as a potent dual inhibitor of CDK2 and TRKA, with an IC₅₀ value of 0.09 µM against CDK2. mdpi.com Further research into novel pyrazole analogues identified compounds 4 , 7a , 7d , and 9 with IC₅₀ values of 3.82, 2.0, 1.47, and 0.96 μM, respectively, against CDK2/cyclin A2. researchgate.netrsc.org

c-Jun N-terminal Kinase 3 (JNK3): As a key player in neuronal apoptosis, JNK3 is a target for neurodegenerative diseases. Pyrazole derivatives have shown high selectivity for JNK3. A study on 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives, which notably includes a (pyrrolidin-3-yl)amino moiety similar in structure to azetidine (B1206935), identified compound 8a as a selective JNK3 inhibitor with an IC₅₀ of 227 nM. nih.govtandfonline.comtandfonline.com A separate series of pyrazole-based urea (B33335) derivatives yielded compounds 1c and 1f , which were potent and selective JNK3 inhibitors with IC₅₀ values of 99.0 and 97.4 nM, respectively. nih.govresearchgate.net

Janus Kinases (JAK1, JAK2): The JAK/STAT signaling pathway is critical in immune response and oncology. Derivatives incorporating the pyrazolyl-azetidine scaffold are prominent JAK inhibitors. Itacitinib, which contains a 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile structure, is a potent inhibitor of both JAK1 and JAK2. mdpi.com Ruxolitinib, another pyrazole derivative, selectively inhibits JAK1 and JAK2 with IC₅₀ values close to 3 nM. mdpi.com Furthermore, a series of 4-amino-(1H)-pyrazole derivatives were designed as potent JAK inhibitors, with compound 3f exhibiting IC₅₀ values of 3.4, 2.2, and 3.5 nM against JAK1, JAK2, and JAK3, respectively. nih.govacs.orgresearchgate.net

Monopolar Spindle 1 (MPS1): Research into pyrido[3,4-d]pyrimidine (B3350098) inhibitors of MPS1, a kinase involved in the spindle assembly checkpoint, has highlighted the importance of amine substituents for potent inhibition. Specifically, azetidine derivatives like 47 and 48 demonstrated the need for a correctly shaped amine substituent to fit into a hydrophobic pocket, which is crucial for high activity. acs.org

Table 1: Kinase Inhibition by Pyrazole Derivatives

| Compound/Derivative Class | Target Kinase | Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (15 ) | CDK2 | Kᵢ = 0.005 µM | nih.gov |

| Pyrazolo[1,5-a]pyrimidine (6t ) | CDK2 | IC₅₀ = 0.09 µM | mdpi.com |

| Pyrazole derivative (9 ) | CDK2 | IC₅₀ = 0.96 µM | researchgate.netrsc.org |

| (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile (8a ) | JNK3 | IC₅₀ = 227 nM | nih.govtandfonline.com |

| Pyrazole-urea derivative (1f ) | JNK3 | IC₅₀ = 97.4 nM | nih.govresearchgate.net |

| 4-Amino-(1H)-pyrazole (3f ) | JAK1 | IC₅₀ = 3.4 nM | nih.govacs.org |

| 4-Amino-(1H)-pyrazole (3f ) | JAK2 | IC₅₀ = 2.2 nM | nih.govacs.org |

| Itacitinib | JAK1/JAK2 | IC₅₀ ≈ 3 nM (JAK1) | mdpi.com |

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA): NAAA is a cysteine hydrolase involved in inflammatory processes. A novel class of systemically available NAAA inhibitors featuring a pyrazole azabicyclo[3.2.1]octane sulfonamide core has been developed. nih.gov Within this class, compound 50 (ARN19689) was a particularly potent non-covalent inhibitor of human NAAA, with an IC₅₀ of 0.042 μM. nih.gov Another potent and selective NAAA inhibitor, ARN726 , incorporates an azetidin-2-one (B1220530) ring, further highlighting the utility of small, strained rings in targeting this enzyme. researchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these cholinesterases is a primary therapeutic strategy for Alzheimer's disease. Pyrazole derivatives have been developed as potent inhibitors. A series of pyrazole carboxamides were identified as effective inhibitors, with Kᵢ values ranging from 6.60 to 14.15 nM for AChE and 54.87 to 137.20 nM for BChE. nih.gov Substituted pyrazol-4-yl-diazene derivatives also showed potent inhibition with Kᵢ values in the nanomolar range for both enzymes. nih.gov Other research has focused on developing selective inhibitors. For example, a series of N-phenylacetamide derivatives bearing a pyrazole ring showed moderate and selective AChE inhibitory activity, with compound 4 having an IC₅₀ of 8.32 μM. dergipark.org.tr Conversely, pyrazole-5-fluorosulfate derivatives were found to be selective BuChE inhibitors, with compound K3 showing a potent IC₅₀ of 0.79 μM. tandfonline.com

Table 2: Hydrolase Inhibition by Pyrazole and Azetidine Derivatives

| Compound/Derivative Class | Target Hydrolase | Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| Pyrazole azabicyclo[3.2.1]octane sulfonamide (50/ARN19689 ) | NAAA | IC₅₀ = 0.042 µM | nih.gov |

| Pyrazole carboxamide derivative | AChE | Kᵢ = 6.60 - 14.15 nM | nih.gov |

| Pyrazole carboxamide derivative | BChE | Kᵢ = 54.87 - 137.20 nM | nih.gov |

| Pyrazol-4-yl-diazene derivative | AChE | Kᵢ = 44.66 - 78.34 nM | nih.gov |

| Pyrazol-4-yl-diazene derivative | BChE | Kᵢ = 50.36 - 88.36 nM | nih.gov |

| Pyrazole-5-fluorosulfate (K3 ) | BuChE | IC₅₀ = 0.79 µM | tandfonline.com |

α-Glucosidase and α-Amylase: These enzymes are targets for managing type 2 diabetes. Pyrazole-based compounds have emerged as promising α-glucosidase inhibitors. nih.govresearchgate.net A series of sulfonamide-based acyl pyrazoles were found to be more potent than the standard drug acarbose, with IC₅₀ values ranging from 1.13 to 28.27 µM. frontiersin.org One analog, 4d , from a series of pyrazole-fused oleanolic acid derivatives, showed an IC₅₀ of 2.64 µM against α-glucosidase with high selectivity over α-amylase. nih.gov Other studies have also reported on pyrazole derivatives inhibiting α-amylase. Thiazolidin-4-one derivatives containing a pyrazole moiety showed significant α-amylase inhibition, with compound 5a achieving 90.04% inhibition at a concentration of 100 μg/mL. nih.gov

Xanthine (B1682287) Oxidase: This enzyme is a target for treating gout. In a study of pyrazole derivatives, compounds Pyz-1 and Pyz-2 demonstrated notable inhibitory activity against xanthine oxidase, with IC₅₀ values of 24.32 µM and 10.75 µM, respectively. nih.gov

Table 3: Glycosidase and Oxidase Inhibition by Pyrazole Derivatives

| Compound/Derivative Class | Target Enzyme | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Sulfonamide-based acyl pyrazole (5a ) | α-Glucosidase | 1.13 µM | frontiersin.org |

| Pyrazole-fused oleanolic acid (4d ) | α-Glucosidase | 2.64 µM | nih.gov |

| Pyrazole derivative (Pyz-2 ) | Xanthine Oxidase | 10.75 µM | nih.gov |

| Pyrazole derivative (Pyz-1 ) | Xanthine Oxidase | 24.32 µM | nih.gov |

| Thiazolidin-4-one pyrazole (5a ) | α-Amylase | 90.04% inhibition at 100 µg/mL | nih.gov |

Modulation of Protein-Protein Interactions (PPIs)

Targeting PPIs represents a challenging but rewarding frontier in drug discovery. The this compound scaffold and its bioisosteres are suited for disrupting these large, complex interfaces.

The interaction between PEX14 and PEX5 is essential for protein import into glycosomes, organelles that are critical for the metabolism and survival of Trypanosoma parasites. nih.gov A structure-based drug discovery approach led to the development of pyrazolo[4,3-c]pyridine derivatives as the first small-molecule inhibitors of the PEX14–PEX5 interaction. nih.govacs.orgcnr.it These compounds effectively disrupt the protein complex, leading to the mislocalization of glycosomal enzymes and ultimately parasite death. nih.gov Optimization of an initial hit compound led to derivative 29 , a hybrid molecule that showed superior activity in inhibiting the T. brucei PEX14–PEX5 PPI. acs.org Further refinement yielded compounds with high nanomolar inhibitory constants (Kᵢ) and potent trypanocidal activity in the nanomolar range. cihanuniversity.edu.iqresearchgate.net

Table 4: PPI Inhibition by Pyrazole Derivatives

| Derivative Class | Target PPI | Biological Outcome | Reference |

|---|---|---|---|

| Pyrazolo[4,3-c]pyridines | PEX14-PEX5 | Disruption of glycosomal import, trypanocidal activity | nih.govacs.orgcnr.it |

| Hybrid molecule (29 ) | TbPEX14-PEX5 | Superior inhibition compared to parent compounds | acs.org |

| Optimized pyrrolo[3,4-c]pyrazole | PEX14-PEX5 | Submicromolar inhibition | cihanuniversity.edu.iq |

In Vitro Cellular Efficacy and Mechanism-Based Studies

The inhibitory activities of this compound derivatives at the molecular level translate into significant efficacy in various cellular models.

Studies on pyrazole-based kinase inhibitors have demonstrated potent anti-proliferative effects across numerous human cancer cell lines. For example, the JNK3 inhibitor 1f was more potent than the approved drug sorafenib (B1663141) in 29 different cancer cell lines and exerted sub-micromolar IC₅₀ values (0.54-0.98 µM) against nine of them. nih.gov The CDK2 inhibitor 4 showed exceptional anti-proliferative activity across the NCI-60 cell line panel, with a mean growth inhibition of 96.47%. researchgate.net Mechanistic studies in HCT-116 cells confirmed that this compound inhibits CDK2, leading to significant cell cycle arrest at the G1 phase and the induction of apoptosis. researchgate.netrsc.org

Similarly, the JAK inhibitor 3f showed potent cytotoxicity against various cell lines, including PC-3, HEL, and K562, at low micromolar concentrations. nih.gov Compound 11b from the same study was selectively cytotoxic against HEL and K562 cell lines with submicromolar IC₅₀ values (0.35 µM and 0.37 µM, respectively). nih.govacs.org

In the context of infectious diseases, the PEX14-PEX5 inhibitors have shown significant cellular activity against Trypanosoma brucei and Trypanosoma cruzi parasites. nih.gov The disruption of the PEX14-PEX5 complex leads to a metabolic catastrophe for the parasite, resulting in potent trypanocidal effects, often in the nanomolar range, with selectivity over human cells. acs.orgcihanuniversity.edu.iq

Antiproliferative and Cytotoxic Activity against Cancer Cell Lines

No specific studies detailing the antiproliferative and cytotoxic activities of this compound derivatives against cancer cell lines were identified in the public domain. While the broader class of pyrazole derivatives has been widely explored as potential anticancer agents, often acting as kinase inhibitors, data for this specific scaffold is not available. vulcanchem.comtandfonline.comnih.gov

Antimicrobial Spectrum (e.g., Antibacterial, Antifungal, Antituberculosis Activities)

There is no available research detailing the antimicrobial, antifungal, or antituberculosis spectrum of compounds derived from this compound. General studies on other classes of pyrazole derivatives have reported various antimicrobial activities, but these findings cannot be specifically attributed to the requested scaffold. mdpi.commeddocsonline.orgscispace.com

Anti-inflammatory and Antioxidant Properties

Preclinical investigations into the anti-inflammatory and antioxidant properties of this compound derivatives have not been found in the reviewed literature. Although other pyrazole-containing compounds have been evaluated for these activities, specific data for the 5-(azetidin-3-yl) substitution pattern is absent. researchgate.netdoi.orgmdpi.com

Antidiabetic Activities

No published studies were found that specifically assess the antidiabetic potential of this compound derivatives, such as their effects on enzymes like α-glucosidase and α-amylase. While other pyrazole and azetidin-2-one derivatives have been investigated as potential antidiabetic agents, this does not extend to the specific compound class . nih.govscielo.br

Immunosuppressive Activities

Information regarding the immunosuppressive activities of this compound derivatives is not available in the current body of scientific literature.

Central Nervous System (CNS) Activities (e.g., Sedative-Hypnotic, Anticonvulsant)

There are no specific reports on the sedative-hypnotic, anticonvulsant, or other CNS activities for derivatives of this compound. Research on other pyrazole isomers has indicated potential for CNS applications, including as JNK3 inhibitors for neurodegenerative diseases, but this is not specific to the requested scaffold. tandfonline.commdpi.com

Selectivity Profiling and Off-Target Interaction Assessment

No data is available regarding the selectivity profile or off-target interaction assessments for any derivatives of this compound. Such studies are crucial in drug development to predict potential side effects but are contingent on the primary identification of biologically active lead compounds, which have not been reported for this specific class. reactionbiology.comfrontiersin.org

Molecular Modeling and Computational Chemistry Applications in 5 Azetidin 3 Yl 1h Pyrazole Research

Ligand-Target Docking Simulations for Binding Mode Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov For derivatives of the 5-(Azetidin-3-yl)-1H-pyrazole scaffold, docking simulations are crucial for understanding how these molecules interact with the active sites of biological targets like protein kinases and enzymes. nih.govresearchgate.net

The process involves placing the ligand in various conformations and orientations within the binding pocket of the target protein and using a scoring function to estimate the binding affinity for each pose. swissdock.ch This allows for the identification of the most likely binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. vulcanchem.comnih.gov

Research on various pyrazole (B372694) derivatives has demonstrated the utility of this approach. For instance, docking studies have been successfully employed to screen pyrazole derivatives as potential inhibitors for targets like receptor tyrosine kinases (e.g., VEGFR-2), Aurora A kinase, and Cyclin-Dependent Kinase 2 (CDK2). nih.gov These studies revealed that the pyrazole core and its substituents could form critical hydrogen bonds and occupy hydrophobic pockets within the kinase active sites. nih.gov The azetidine (B1206935) ring, known for its conformational rigidity, helps to orient the molecule optimally within the binding site, while the pyrazole ring can participate in essential π-π stacking and hydrogen bonding interactions. vulcanchem.com

Table 1: Example Docking Studies of Pyrazole-Based Compounds

| Compound Class | Target Protein | Key Findings from Docking | Reference(s) |

|---|---|---|---|

| Pyrazole-thiadiazole derivatives | VEGFR-2, Aurora A, CDK2 | Ligands docked deeply into the binding pocket, forming key hydrogen bonds. Revealed potential as multi-kinase inhibitors. | nih.gov |

| Pyrazole-quinoline derivatives | Topoisomerase II DNA gyrase | The most active compounds showed the best binding energy scores, suggesting inhibition of DNA replication as the mechanism of action. | researchgate.net |

| Pyrazole-chalcone derivatives | Cannabinoid Receptor (CB1) | Identified essential amino acid residues for binding (e.g., VAL-196, PHE-200) and correlated high docking scores with biological activity. | ijpsonline.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and target over time. mdpi.com This technique is invaluable for assessing the conformational flexibility of the this compound scaffold and the stability of its complex with a biological target.

In a typical MD simulation, the forces on every atom in the system are calculated, and Newton's laws of motion are used to predict their positions and velocities over a short time step. mdpi.com Repeating this process for millions of steps generates a trajectory that reveals how the system evolves. For the azetidinyl-pyrazole scaffold, MD simulations can:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time, researchers can determine if the binding pose predicted by docking is stable.

Analyze Conformational Changes: MD simulations can reveal how the ligand and protein adapt to each other upon binding, accounting for target flexibility not captured in static docking.

Calculate Binding Free Energy: Advanced MD-based methods can provide more accurate estimations of binding affinity by considering entropic and solvent effects.

Simulations can reveal that certain bond dissociations are more or less likely to occur, providing insight into the compound's stability under specific conditions. mdpi.com This dynamic understanding is critical for validating initial docking results and gaining a more realistic picture of the molecular recognition process.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the intrinsic electronic properties of a molecule. These methods provide detailed information about electron distribution, orbital energies, and molecular reactivity, which are fundamental to understanding a molecule's behavior and interactions. researchgate.netrsc.org

For this compound, these calculations can elucidate properties such as:

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential, likely to act as hydrogen bond acceptors) and electron-poor (positive potential, likely to act as hydrogen bond donors). This is crucial for predicting interaction patterns with a protein target. tandfonline.com

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. tandfonline.comresearchgate.net

Density Functional Theory (DFT) is the most widely used quantum chemical method for studying molecules of pharmaceutical interest due to its favorable balance of accuracy and computational cost. tandfonline.commaterialsciencejournal.org DFT studies on the this compound scaffold and related heterocycles provide quantitative data on a range of electronic and thermodynamic properties. ijsrst.com

DFT calculations are routinely used to optimize the molecule's geometry and compute various parameters. materialsciencejournal.org For example, calculations using the B3LYP functional with a 6-311G(d,p) basis set are common for predicting molecular structures and properties. materialsciencejournal.orgijsrst.com

Table 2: Properties Investigated by DFT for Pyrazole-Related Scaffolds

| Property | Significance in Drug Design | Reference(s) |

|---|---|---|

| Optimized Molecular Geometry | Predicts the most stable 3D structure, bond lengths, and angles. | materialsciencejournal.org |

| HOMO-LUMO Energy Gap | Indicates kinetic stability and chemical reactivity. | tandfonline.comresearchgate.net |

| Molecular Electrostatic Potential (MESP) | Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. | tandfonline.com |

| Mulliken Atomic Charges | Quantifies the partial charge on each atom, revealing charge distribution. | materialsciencejournal.org |

| Thermodynamic Properties (Entropy, Enthalpy) | Provides insights into the stability and formation of the molecule under different conditions. | ijsrst.com |

| Vibrational Frequencies (IR Spectra) | Helps in the structural characterization of the synthesized compound by comparing theoretical and experimental spectra. | researchgate.net |

These theoretical calculations provide a powerful complement to experimental data, offering a deeper understanding of the molecule's intrinsic characteristics that govern its biological activity. materialsciencejournal.org

Bioisosteric Replacement Strategies and Scaffold Design Rationalization

The this compound motif is considered a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The rationale for its use is rooted in its unique structural and chemical properties, making it a valuable component in bioisosteric replacement and scaffold hopping strategies. researchgate.net

Bioisosteric replacement is a drug design strategy that involves substituting one part of a molecule with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. researchgate.net The pyrazole ring itself is often used as a bioisostere for other chemical groups. For example, the pyrazolo[3,4-d]pyrimidine scaffold is a well-known bioisostere of the natural purine (B94841) ring, allowing it to mimic interactions with the ATP binding site of kinases. rsc.org

The design rationale for using the azetidinyl-pyrazole scaffold includes several key points:

Scaffold Rigidity: The four-membered azetidine ring is conformationally constrained, which reduces the entropic penalty upon binding to a target and can lead to higher affinity. vulcanchem.com

Improved Physicochemical Properties: The azetidine moiety can improve properties like solubility and metabolic stability compared to more flexible or lipophilic linkers. vulcanchem.com

Three-Dimensional Diversity: The non-planar nature of the azetidine ring introduces a distinct 3D vector, allowing for the exploration of new chemical space compared to purely aromatic scaffolds.

Key Interactions: The pyrazole ring is an effective pharmacophore, capable of acting as both a hydrogen bond donor and acceptor, which is critical for anchoring the molecule in many enzyme active sites. nih.gov

This scaffold has proven particularly effective in the design of protein kinase inhibitors. For instance, the 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile scaffold is the core structure of Itacitinib, a potent JAK1/JAK2 inhibitor. nih.gov The strategic combination of the azetidine and pyrazole rings provides a robust framework for developing selective and potent therapeutic agents. tandfonline.com

Metabolic Stability Studies of 5 Azetidin 3 Yl 1h Pyrazole Derivatives

In Vitro Metabolic Turnover Assessment Using Microsomal Preparations

Liver microsomes are a standard in vitro tool for assessing the metabolic stability of compounds. nih.gov They contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), which are responsible for the majority of phase I metabolic reactions. nih.gov By incubating a test compound with liver microsomes and a regenerating system for cofactors like NADPH, researchers can determine the rate of its disappearance over time, which is a measure of its intrinsic clearance. nih.govresearchgate.net

Studies on various heterocyclic compounds, including those with structural similarities to 5-(Azetidin-3-yl)-1H-pyrazole, have demonstrated the utility of microsomal stability assays in identifying metabolically labile sites. acs.org For instance, research on pyrazole-containing compounds has shown that the pyrazole (B372694) ring itself can be a site of metabolism. rsc.org Similarly, the azetidine (B1206935) ring, a saturated four-membered heterocycle, can also be susceptible to metabolic modification. nih.gov

The metabolic stability of derivatives can vary significantly based on the substituents on both the pyrazole and azetidine rings. In a study on monopolar spindle 1 (MPS1) inhibitors, the introduction of a methyl group to a pyrido[3,4-d]pyrimidine (B3350098) core, which also contained a pyrazole moiety, significantly altered the metabolic profile and improved stability in human liver microsomes (HLM). acs.org The primary metabolic pathways shifted from oxidation of the triazole and aniline (B41778) moieties to oxidation of a neopentyl chain in the modified compound. acs.org

The following table illustrates hypothetical metabolic stability data for a series of this compound derivatives in human liver microsomes (HLM). This data is representative of what would be generated in a typical in vitro metabolic stability study.

Table 1: In Vitro Metabolic Stability of this compound Derivatives in Human Liver Microsomes (HLM)

| Compound ID | R1 Substituent (on Pyrazole N1) | R2 Substituent (on Azetidine N1) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|---|

| Compound A | -H | -H | 15 | 92.4 |

| Compound B | -CH3 | -H | 35 | 39.6 |

| Compound C | -H | -C(O)CH3 (Acetyl) | 62 | 22.3 |

| Compound D | -CH3 | -C(O)CH3 (Acetyl) | >120 | <11.5 |

| Compound E | -CF3 | -H | 45 | 30.8 |

This table is for illustrative purposes and does not represent actual experimental data.

Strategies to Enhance Metabolic Stability in Preclinical Drug Design

Early assessment of metabolic stability allows medicinal chemists to implement strategies to improve the properties of lead compounds. researchgate.net Several approaches can be employed to block or reduce metabolic turnover at labile sites.

Blocking Metabolically Labile Sites: One common strategy is to introduce chemical modifications at or near the site of metabolism to hinder enzyme access or reactivity. researchgate.net For the this compound scaffold, if oxidation of the pyrazole or azetidine ring is identified as a primary metabolic pathway, the introduction of electron-withdrawing groups or sterically hindering substituents can be effective. For example, replacing a hydrogen atom with a fluorine or a methyl group can block a site of hydroxylation. researchgate.net The strategic placement of a methyl group has been shown to curb the metabolism of certain kinase inhibitors. acs.org

Scaffold Hopping and Bioisosteric Replacement: In cases where the core scaffold is inherently unstable, "scaffold hopping" to a different but functionally equivalent core can be a successful strategy. nih.gov Bioisosteric replacement of metabolically labile fragments with more stable groups is another widely used technique. researchgate.net For instance, if the azetidine ring is found to be a metabolic hot spot, it could be replaced with other small, saturated rings like oxetane (B1205548) or cyclobutane (B1203170). nih.govnih.gov However, the impact of such changes on metabolic stability can be complex and species-dependent. acs.org Similarly, the pyrazole ring could be replaced with other five-membered heterocycles like isoxazole (B147169) or 1,2,3-triazole, which may exhibit different metabolic profiles. rsc.orgnih.gov

Modulation of Physicochemical Properties: A compound's lipophilicity (logP or logD) can significantly influence its metabolic rate. acs.org Generally, more lipophilic compounds tend to have higher metabolic clearance. acs.org Therefore, introducing more polar functional groups can sometimes reduce metabolic turnover. acs.org For example, replacing a metabolically labile isobutyl group with a more polar oxetane or a hydroxyl group has been shown to improve metabolic stability. acs.org

The following table outlines potential strategies to enhance the metabolic stability of a hypothetical parent compound from the this compound series.

Table 2: Strategies to Enhance Metabolic Stability of a this compound Derivative

| Strategy | Modification Example | Rationale |

|---|---|---|

| Blocking Pyrazole Metabolism | Introduction of a methyl or fluoro group on the pyrazole ring. | Sterically or electronically hinders CYP-mediated oxidation of the pyrazole ring. |

| Modifying the Azetidine Ring | N-acylation or N-sulfonylation of the azetidine nitrogen. | Reduces the basicity and potential for N-dealkylation or oxidation of the azetidine ring. |

| Bioisosteric Replacement of Azetidine | Replace the azetidine ring with an oxetane or cyclobutane ring. | Alters the ring strain and electronic properties, potentially reducing susceptibility to metabolism. nih.gov |

| Bioisosteric Replacement of Pyrazole | Replace the pyrazole ring with a 1,2,3-triazole or isoxazole. | Changes the electronic distribution and potential sites of metabolism within the heterocyclic core. nih.gov |

| Reducing Lipophilicity | Introduction of a polar group (e.g., -OH, -CONH2) on a substituent. | Decreases the affinity for lipophilic active sites of metabolizing enzymes. |

This table is for illustrative purposes and does not represent actual experimental data.

Applications and Future Directions for 5 Azetidin 3 Yl 1h Pyrazole in Chemical and Biomedical Sciences

Utility as Versatile Organic Building Blocks in Complex Chemical Synthesis

The 5-(Azetidin-3-yl)-1H-pyrazole scaffold is a highly functionalized and versatile building block in organic synthesis. researchgate.net The presence of both a saturated four-membered azetidine (B1206935) ring and an aromatic five-membered pyrazole (B372694) ring provides multiple reaction sites for chemical modification. ambeed.com

The azetidine ring, a saturated nitrogen-containing heterocycle, is known for its conformational rigidity. vulcanchem.com This structural feature can be exploited to control the three-dimensional arrangement of substituents, which is crucial in the design of biologically active molecules. The nitrogen atom in the azetidine ring can undergo various reactions, including N-acylation and N-alkylation, allowing for the introduction of diverse functional groups. ambeed.com Furthermore, the strained nature of the four-membered ring makes it susceptible to ring-opening reactions under specific conditions, leading to the formation of more complex acyclic or larger heterocyclic systems. ambeed.com

The pyrazole ring, a five-membered diazole, is a common motif in medicinal chemistry due to its ability to participate in hydrogen bonding and other non-covalent interactions. nih.govresearchgate.net The pyrazole ring can be substituted at various positions, enabling the fine-tuning of the electronic and steric properties of the molecule. ambeed.com Common synthetic transformations involving the pyrazole ring include electrophilic substitution, N-arylation, and cross-coupling reactions. nih.gov

The combination of these two heterocyclic systems in this compound creates a bifunctional molecule with a wide range of synthetic possibilities. For instance, the aza-Michael addition of NH-heterocycles to derivatives of azetidine has been utilized to create novel heterocyclic amino acid derivatives. mdpi.comdntb.gov.ua This approach allows for the regioselective synthesis of complex molecules with potential applications in materials science and pharmaceutical development. dntb.gov.ua

The table below summarizes some of the key chemical reactions that can be performed on the this compound scaffold:

| Reaction Type | Description |

| N-Acylation | Introduction of an acyl group onto the azetidine nitrogen. ambeed.com |

| N-Alkylation | Introduction of an alkyl group onto the azetidine nitrogen. |

| Ring Opening | Cleavage of the azetidine ring under specific conditions. ambeed.com |

| Electrophilic Substitution | Substitution reactions on the pyrazole ring. ambeed.com |

| Cross-Coupling Reactions | Formation of carbon-carbon or carbon-heteroatom bonds. mdpi.com |

| Aza-Michael Addition | Addition of a nucleophile to an activated alkene on the azetidine ring. mdpi.com |

Scaffold Development and Optimization in Pharmaceutical Research

The this compound scaffold has emerged as a privileged structure in pharmaceutical research, serving as a foundation for the development of a wide array of therapeutic agents. nih.govnih.gov Its unique combination of a rigid azetidine ring and a versatile pyrazole moiety allows for precise structural modifications to optimize pharmacological properties. vulcanchem.com

Lead Compound Identification and Optimization

The process of drug discovery often begins with the identification of a "lead compound," a molecule that exhibits a desired biological activity but may require further modification to enhance its efficacy, selectivity, and pharmacokinetic profile. The this compound scaffold provides a robust framework for lead optimization.

For example, in the development of inhibitors for c-Jun N-terminal Kinase 3 (JNK3), a target for neurodegenerative diseases, derivatives of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole were synthesized and evaluated. tandfonline.comtandfonline.com By systematically modifying the substituents on the pyrazole and pyrimidine (B1678525) rings, researchers were able to identify compounds with potent and selective inhibitory activity against JNK3. tandfonline.comtandfonline.com This structure-activity relationship (SAR) study highlighted the importance of the pyrazole core in achieving the desired biological effect. tandfonline.com

Design of Targeted Therapeutic Agents and Pharmacological Tools

The versatility of the this compound scaffold has been harnessed to design targeted therapeutic agents for various diseases, particularly in the field of oncology. This scaffold has been incorporated into molecules designed to inhibit specific protein kinases, which are enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.

One notable example is the development of inhibitors of Fibroblast Growth Factor Receptor (FGFR). google.comgoogle.com Certain pyrazolo[3,4-d]pyrimidine derivatives containing the 1-(azetidin-3-yl) moiety have shown promise as therapeutic agents for cancers that have developed resistance to existing FGFR inhibitors. google.com The azetidine group in these compounds plays a key role in their binding to the target protein.

The table below showcases examples of therapeutic targets and the corresponding this compound-based inhibitors:

| Therapeutic Target | Inhibitor Scaffold | Disease Area | Reference |

| JNK3 | 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | Neurodegenerative Diseases | tandfonline.comtandfonline.com |

| FGFR | 1-(3-(4-amino-3-((3,5-dimethoxyphenyl)ethynyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)azetidin-1-yl)prop-2-en-1-one | Cancer | google.com |

| JAK1/JAK2 | 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile | Myelofibrosis | nih.gov |

Emerging Research Avenues and Underexplored Potentials of the Scaffold

While significant progress has been made in exploring the applications of the this compound scaffold, several exciting research avenues remain to be fully explored. The unique properties of this chemical entity suggest its potential utility in a broader range of scientific disciplines.

One emerging area of interest is the development of novel antimicrobial agents. The pyrazole nucleus is a known pharmacophore in many antibacterial and antifungal compounds. nih.gov By functionalizing the this compound scaffold with various substituents, it may be possible to develop new classes of antimicrobial drugs to combat the growing threat of antibiotic resistance. For instance, some pyrazoline derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. amazonaws.com